(2-Ethyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid
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Overview
Description
(2-Ethyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an ethyl group and a trifluoromethyl group. The trifluoromethyl group imparts significant electron-withdrawing properties, making this compound highly reactive and versatile in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. One common method is the reaction of 2-ethyl-6-(trifluoromethyl)pyridine with a halogenating agent to introduce a halogen atom at the 4-position. This intermediate is then subjected to a halogen-metal exchange reaction using an organolithium or Grignard reagent, followed by the addition of a boron source such as trimethyl borate or boronic acid pinacol ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogen-metal exchange reactions followed by borylation under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2-Ethyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Hydrogen peroxide, sodium perborate for oxidation reactions.
Bases: Potassium carbonate, sodium hydroxide for coupling reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed from oxidation reactions.
Substituted Pyridines: Formed from nucleophilic substitution reactions.
Scientific Research Applications
(2-Ethyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Ethyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The trifluoromethyl group enhances the reactivity of the compound by stabilizing the transition state and facilitating the reaction .
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-6-(trifluoromethyl)pyridin-4-yl)boronic acid
- (2-(Trifluoromethyl)pyridin-4-yl)boronic acid
- (2-(Methylcarboxy)pyridine-5-boronic acid)
Uniqueness
(2-Ethyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid is unique due to the presence of both an ethyl group and a trifluoromethyl group on the pyridine ring. This combination of substituents imparts distinct electronic properties, making it highly reactive and suitable for a wide range of chemical transformations. The trifluoromethyl group, in particular, enhances the compound’s stability and reactivity, distinguishing it from other similar boronic acids .
Properties
Molecular Formula |
C8H9BF3NO2 |
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Molecular Weight |
218.97 g/mol |
IUPAC Name |
[2-ethyl-6-(trifluoromethyl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C8H9BF3NO2/c1-2-6-3-5(9(14)15)4-7(13-6)8(10,11)12/h3-4,14-15H,2H2,1H3 |
InChI Key |
QYNXBZCKTBGVAA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=C1)C(F)(F)F)CC)(O)O |
Origin of Product |
United States |
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